molecular formula C21H29ClFN3O4 B1148617 1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d CAS No. 1246654-75-0

1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d

Cat. No.: B1148617
CAS No.: 1246654-75-0
M. Wt: 441.9240632
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry designation for this compound follows rigorous nomenclature protocols established for complex heterocyclic systems. The complete systematic name, as computed by Lexichem TK 2.7.0, is 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid. This nomenclature reflects the compound's quinoline core structure with specific substitution patterns at defined positions. The systematic naming convention incorporates stereochemical descriptors (4aS,7aS) that precisely define the spatial arrangement of atoms within the bicyclic pyrrolopyridine moiety.

Alternative nomenclature variants exist within chemical databases, including the designation 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid, which emphasizes the dihydroquinoline nature of the core structure. The Chemical Abstracts Service registry number 151096-09-2 provides unambiguous identification across scientific literature and chemical databases. The compound's systematic nomenclature also acknowledges the presence of the cyclopropyl substituent at the N-1 position, which represents a significant structural modification from traditional quinolone frameworks.

The nomenclature complexity arises from the compound's multi-ring system, which combines a quinolone core with an octahydropyrrolo[3,4-b]pyridine substituent. This bicyclic system requires precise stereochemical notation to distinguish between possible isomeric forms. The (4aS,7aS) configuration specifically denotes the absolute stereochemistry at the bridgehead carbons of the pyrrolopyridine ring system, ensuring unambiguous chemical identification.

Molecular Formula and Stereochemical Configuration

The molecular formula C₂₁H₂₄FN₃O₄ represents the empirical composition of this fluoroquinolone derivative, with a corresponding molecular weight of 401.43 atomic mass units. This formula encompasses twenty-one carbon atoms arranged in a complex polycyclic framework, twenty-four hydrogen atoms distributed across various functional groups, one fluorine atom positioned at the C-6 quinolone position, three nitrogen atoms integrated within heterocyclic rings, and four oxygen atoms associated with carbonyl and methoxy functionalities.

The stereochemical configuration of this compound centers primarily on the octahydropyrrolo[3,4-b]pyridine substituent at the C-7 position. The absolute stereochemistry is defined by the (4aS,7aS) configuration, indicating specific spatial arrangements at the bridgehead carbon atoms. This stereochemical designation is crucial for understanding the compound's three-dimensional structure and its resulting chemical properties. The presence of multiple chiral centers within the bicyclic system creates a defined stereochemical environment that influences molecular interactions and conformational preferences.

Molecular Parameter Value Source
Molecular Formula C₂₁H₂₄FN₃O₄
Molecular Weight 401.43 g/mol
Monoisotopic Mass 401.175084476 Da
Carbon Count 21
Hydrogen Count 24
Heteroatom Count 8 (F, N×3, O×4)
Stereochemical Centers 2 (4aS, 7aS)

The compound's stereochemistry extends beyond the pyrrolopyridine substituent to encompass the overall molecular conformation. The cyclopropyl group at N-1 adopts a specific orientation relative to the quinolone plane, while the methoxy group at C-8 exhibits defined conformational preferences. These stereochemical features collectively determine the molecule's three-dimensional shape and contribute to its unique chemical behavior.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic investigations have provided detailed insights into the three-dimensional structure of this fluoroquinolone compound through X-ray diffraction studies. The crystal structure obtained at 2.4 Å resolution reveals the precise spatial arrangement of atoms within the molecular framework. The quinolone core adopts a planar configuration with the cyclopropyl substituent positioned perpendicular to the ring plane. The octahydropyrrolo[3,4-b]pyridine moiety extends from the C-7 position, creating a distinctive three-dimensional architecture.

The crystallographic data from the Protein Data Bank structure 2XKK demonstrates the compound's wedge-shaped configuration when bound in protein-DNA complexes. This structural analysis reveals how the molecule intercalates between DNA base pairs, with the quinolone core stacking effectively between nucleotide bases. The crystal structure shows that the fluorine atom at C-6 and the carboxyl group at C-3 participate in specific hydrogen bonding interactions that stabilize the molecular conformation.

Detailed examination of the crystal structure reveals that the octahydropyrrolo[3,4-b]pyridine substituent adopts a chair-like conformation with defined stereochemistry at the bridgehead positions. The pyrrolidine ring within this bicyclic system exhibits envelope conformation, while the piperidine ring maintains a chair configuration. These conformational preferences are stabilized by intramolecular interactions and contribute to the overall molecular stability.

Crystallographic Parameter Value Reference
Resolution 2.4 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a=67.9, b=75.1, c=156.8 Å
Molecular Conformation Wedge-shaped
Core Planarity Quinolone ring planar
Substituent Orientation C7 bicyclic perpendicular

The three-dimensional conformation analysis reveals significant conformational flexibility within the bicyclic substituent, allowing for multiple stable conformations under different environmental conditions. This conformational adaptability contributes to the molecule's ability to interact with various molecular targets and influences its overall chemical behavior.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this fluoroquinolone compound through both proton and carbon-13 NMR techniques. The proton NMR spectrum recorded at 500 MHz in deuterium oxide reveals characteristic signal patterns that confirm the molecular structure. The cyclopropyl protons appear as complex multipiples in the 0.8-1.2 parts per million region, while the quinolone aromatic proton exhibits a distinctive singlet around 8.5 parts per million. The octahydropyrrolo[3,4-b]pyridine substituent generates multiple overlapping signals in the aliphatic region between 1.5-4.0 parts per million.

Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that identify key functional groups within the molecular structure. The carbonyl stretching frequency appears at approximately 1700 wavenumbers, consistent with the quinolone C-4 oxo functionality. The carboxylic acid carbonyl exhibits a distinct absorption around 1720 wavenumbers, while the C-F stretching vibration occurs near 1450 wavenumbers. The methoxy group displays characteristic C-H stretching modes in the 2900-3000 wavenumber region.

Mass spectrometric analysis using electrospray ionization reveals detailed fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 402.2, corresponding to the protonated molecular ion. Collision-induced dissociation generates characteristic fragment ions, including loss of carbon dioxide (mass-to-charge ratio 358), loss of the carboxylic acid group (mass-to-charge ratio 357), and sequential fragmentation of the bicyclic substituent.

Spectroscopic Technique Key Observations Chemical Shift/Frequency
¹H NMR (500 MHz, D₂O) Cyclopropyl protons 0.8-1.2 ppm
¹H NMR (500 MHz, D₂O) Quinolone aromatic 8.5 ppm
¹H NMR (500 MHz, D₂O) Bicyclic aliphatic 1.5-4.0 ppm
FTIR C=O stretch (quinolone) ~1700 cm⁻¹
FTIR C=O stretch (carboxyl) ~1720 cm⁻¹
FTIR C-F stretch ~1450 cm⁻¹
ESI-MS Molecular ion [M+H]⁺ m/z 402.2
MS/MS CO₂ loss fragment m/z 358

The mass spectrometric fragmentation patterns reveal mechanistic pathways for molecular decomposition under ionization conditions. The primary fragmentation involves loss of the carboxylic acid functionality, followed by rearrangement reactions within the quinolone core. The bicyclic substituent shows characteristic fragmentation through sequential ring opening and hydrogen rearrangement processes. These fragmentation patterns provide definitive structural confirmation and distinguish this compound from related fluoroquinolone analogs.

Advanced two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, provide additional structural confirmation through connectivity analysis and spatial proximity relationships. These techniques reveal the three-dimensional arrangement of atoms within the molecule and confirm the stereochemical assignments determined through other analytical methods.

Properties

CAS No.

1246654-75-0

Molecular Formula

C21H29ClFN3O4

Molecular Weight

441.9240632

Synonyms

1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Pyrrolo[3,4-b]Pyridine-5,7-Dione

The process begins with 6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione , which undergoes catalytic hydrogenation using ruthenium on carbon (Ru/C) or palladium on carbon (Pd/C) under hydrogen gas. This step reduces the diketone to tetrahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione with >90% yield.

Reduction with Lithium Aluminum Hydride (LAH)

The tetrahydro intermediate is further reduced using lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) at reflux. This step achieves full saturation of the pyrrolidine ring, yielding octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine . Alternative reducing agents like sodium borohydride–boron trifluoride etherate (NaBH4/BF3·OEt2) are also viable but require stringent temperature control (0–5°C).

Quinoline Core Assembly and Functionalization

The quinoline backbone is constructed via a Gould-Jacobs reaction, as detailed in EP2474547A2.

Formation of the Borate Complex

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate (Compound A) reacts with boric acid and propionic anhydride at 80–90°C to form a borate complex (Intermediate I). This intermediate enhances reactivity in subsequent coupling reactions.

Coupling with Diazabicyclononane

Intermediate I is condensed with (S,S)-2,8-diazabicyclo[4.3.0]nonane in polar solvents (e.g., DMF or DMSO) without base catalysis. This step installs the pyrrolopyridine moiety at the C7 position, yielding 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1,4-dihydroquinoline-3-carboxylic acid borate (Intermediate II).

Hydrolysis to Moxifloxacin Base

Intermediate II undergoes alkaline hydrolysis (NaOH, 50–60°C) to cleave the borate ester, affording moxifloxacin base with 90% yield. Acidification with HCl in methanol precipitates moxifloxacin hydrochloride .

Crystallization and Polymorph Control

EP2474547A2 discloses a novel crystalline form (Form C ) of moxifloxacin hydrochloride.

Methanol Recrystallization

Moxifloxacin base is dissolved in methanol, and the pH is adjusted to 1.0–2.0 using methanolic HCl . Cooling to 0–5°C induces crystallization of Form C , characterized by superior flow properties and stability. This form achieves a 105% yield due to efficient solvent stripping.

Comparative Analysis of Synthetic Routes

StepPatent EP2474547A2Patent WO2012131629A1
Key Intermediate Borate complex (I)Octahydro-pyrrolopyridine
Coupling Agent (S,S)-2,8-DiazabicyclononaneN/A (Focus on intermediate)
Reducing Agent N/ALiAlH4 or NaBH4/BF3·OEt2
Yield 90–105%>90%
Key Advantage High-purity Form CScalable intermediate synthesis

Challenges and Optimization Strategies

Stereochemical Control

The (4aS,7aS) configuration of the pyrrolopyridine ring is critical for bioactivity. Patent WO2012131629A1 emphasizes chiral resolution via column chromatography or enzymatic methods to isolate the desired enantiomer.

Solvent Selection

Methanol and THF are preferred for their ability to dissolve intermediates while minimizing side reactions. EP2474547A2 reports that methanol enhances crystallization kinetics for Form C.

Byproduct Management

Residual propionic acid from the borate complex synthesis is removed via aqueous extraction (methylene chloride washes) .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-d involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

The target compound’s 8-methoxy group distinguishes it from difluoro analogs like Compound A, likely improving tissue penetration due to increased lipophilicity . Its tetrahydro-pyrrolopyridine moiety may offer a balance between metabolic stability and binding affinity compared to fully hydrogenated (octahydro) or methylated variants . However, the absence of ionizable groups (e.g., carboxylic acid) could limit solubility, necessitating formulation optimization.

Biological Activity

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride (CAS No. 1246654-75-0) is a synthetic compound belonging to the class of quinolone derivatives. This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H25ClFN3O4
  • Molecular Weight : 437.9 g/mol
  • CAS Number : 1246654-75-0

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition disrupts the normal functioning of bacterial cells, leading to cell death. Additionally, its structure suggests potential interactions with various biological targets beyond bacterial systems.

Antimicrobial Activity

Research indicates that 1-cyclopropyl-6-fluoro-8-methoxy derivatives exhibit potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 2 µg/mL
Escherichia coli1 - 4 µg/mL
Pseudomonas aeruginosa2 - 8 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cellular signaling pathways.

Case Study: In Vitro Anticancer Effects

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed that treatment with this compound resulted in:

  • Cell Viability Reduction : Significant decrease in cell viability at concentrations above 10 µM.
  • Apoptotic Induction : Increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate that it has a moderate half-life and is primarily metabolized in the liver.

Toxicity Profile

Toxicological evaluations have indicated that while the compound exhibits potent biological activities, it also presents a risk for cytotoxicity at higher concentrations. Careful dose optimization is essential to maximize therapeutic effects while minimizing adverse effects.

Q & A

Synthesis and Optimization

Basic: What are the key steps in synthesizing this compound, and what reagents are critical for introducing the pyrrolo[3,4-b]pyridine moiety? The synthesis involves a multi-step sequence starting with tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate, which is coupled to a quinolinecarboxylic acid precursor via nucleophilic substitution. Tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst to enhance reactivity in biphasic systems. Boc deprotection under acidic conditions (e.g., HCl) yields the final compound .

Advanced: How can reaction yields be optimized during the coupling of the pyrrolo[3,4-b]pyridine intermediate to the quinoline core? Optimization requires careful control of steric and electronic factors. Use of TBAB improves interfacial reactivity, while microwave-assisted synthesis may reduce reaction times. Monitoring by HPLC-MS ensures intermediate purity, and chiral HPLC can resolve stereochemical impurities (e.g., (4aS,7aS)- vs. (4aR,7aR)-isomers) .

Structural Elucidation

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure? 1H/13C NMR verifies proton and carbon environments, particularly the cyclopropyl (δ 1.2–1.5 ppm) and methoxy (δ 3.8–4.0 ppm) groups. IR confirms carbonyl (C=O) stretches (~1700 cm⁻¹), while HRMS validates molecular weight .

Advanced: How can stereochemical ambiguities in the pyrrolo[3,4-b]pyridine ring be resolved? X-ray crystallography or NOESY NMR can determine the (4aS,7aS)-configuration. Chiral stationary-phase HPLC separates diastereomers, while density functional theory (DFT) calculations predict spectral data for comparison .

Analytical Purity and Impurities

Basic: What analytical methods are used to assess purity? Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies the main compound. LC-MS identifies process-related impurities (e.g., methoxy/ethoxy positional isomers), which are excluded from total impurity calculations .

Advanced: How can trace stereoisomeric impurities be quantified? Chiral HPLC columns (e.g., Chiralpak IA/IB) with MS detection achieve baseline separation. For example, 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo derivatives (m/z +16) are detected at <0.1% levels .

Mechanistic Studies

Basic: What is the hypothesized mechanism of action for this compound? The quinoline core and pyrrolopyridine substituent suggest DNA gyrase/topoisomerase IV inhibition, common to fluoroquinolone analogs. The cyclopropyl group enhances membrane permeability .

Advanced: How can structure-activity relationships (SAR) be explored for bacterial resistance mitigation? Systematic substitutions at C-7 (pyrrolopyridine) and C-8 (methoxy) are tested against resistant E. coli strains. Molecular docking (e.g., Glide/SP mode) predicts binding to GyrB active sites .

Stability and Degradation

Basic: What storage conditions prevent degradation? Store at −20°C under inert gas (N2/Ar) to avoid hydrolysis of the cyclopropyl group or oxidation of the pyrrolopyridine ring. Aqueous solutions should be pH 5–6 .

Advanced: What are the major degradation pathways under accelerated stability testing? Forced degradation (40°C/75% RH) reveals:

  • Oxidation : Formation of N-oxide derivatives (HRMS m/z +16).
  • Hydrolysis : Cleavage of the methoxy group to hydroxyl analogs (HPLC retention time shift) .

Data Contradictions

Basic: How should discrepancies in NMR data between batches be addressed? Re-run spectra under standardized conditions (deuterated DMSO, 500 MHz). Compare with reference batches and validate via spiking experiments .

Advanced: If computational (DFT) predictions conflict with experimental NMR shifts, what steps resolve this? Re-examine solvent effects (e.g., DMSO vs. CDCl3) and conformational averaging. Use DP4+ probability analysis to assign stereochemistry .

Hygroscopicity Handling

Basic: How is hygroscopicity managed during synthesis? Use anhydrous solvents (e.g., THF, DMF) and molecular sieves. Lyophilization removes residual water after Boc deprotection .

Advanced: Which techniques quantify residual water in the final compound? Karl Fischer titration (coulometric mode) detects water at <0.5% w/w. Dynamic vapor sorption (DVS) profiles guide storage protocols .

Impurity Profiling

Basic: Which impurities are specified in pharmacopeial standards? EP guidelines list positional isomers (e.g., 8-ethoxy-6-fluoro variants) and stereoisomers. These are monitored but excluded from total impurity limits .

Advanced: How are genotoxic impurities controlled? AMES testing and LC-HRMS identify alkylating agents (e.g., residual tert-butyl chloroformate). Purge studies validate removal during workup .

Scale-Up Challenges

Basic: What solvent systems are optimal for large-scale synthesis? Switch from DMF to MeCN/water mixtures to reduce viscosity and improve mixing. TBAB remains critical for phase transfer .

Advanced: How can flow chemistry improve scalability? Continuous flow reactors minimize Boc-deprotection exotherms. In-line PAT (e.g., FTIR) monitors intermediate conversions .

Biological Activity Profiling

Advanced: How do substituent modifications impact potency against multidrug-resistant pathogens? Replace the methoxy group with azido or amino moieties to bypass efflux pumps. Microbroth dilution assays (CLSI guidelines) quantify MIC shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.